Welcome to the BenchChem Online Store!
molecular formula C10H8BrN3O2 B8629357 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B8629357
M. Wt: 282.09 g/mol
InChI Key: MZFGUKZCTKDTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09150555B2

Procedure details

1-(5-Bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (3.1 g) was added to ethanol (20 ml), water (10 ml) and 4N aqueous solution of sodium hydroxide (10 ml), stirred at 80° C. for five hours, and the solvent was evaporated in vacuo. 1N Hydrochloric acid aqueous solution was added to the residue at 0° C. and the precipitated solid was washed with water to give the titled compound (1.78 g) as a white solid.
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([C:12]2[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][N:13]=2)[C:10]=1[CH3:11])=[O:5])C.C(O)C.[OH-].[Na+]>O>[Br:18][C:15]1[CH:16]=[CH:17][C:12]([N:9]2[C:10]([CH3:11])=[C:6]([C:4]([OH:5])=[O:3])[CH:7]=[N:8]2)=[N:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1C)C1=NC=C(C=C1)Br
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
1N Hydrochloric acid aqueous solution was added to the residue at 0° C.
WASH
Type
WASH
Details
the precipitated solid was washed with water

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)N1N=CC(=C1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.